molecular formula C12H9ClN2S2 B1616551 2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole CAS No. 342405-25-8

2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole

Cat. No. B1616551
CAS RN: 342405-25-8
M. Wt: 280.8 g/mol
InChI Key: UMGZWCFDKZTZMG-UHFFFAOYSA-N
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Description

2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole, also known as CMBT, is a chemical compound used for a variety of scientific research applications. It is a member of the thiazole family and can be used to synthesize a wide range of organic compounds. CMBT is known for its unique properties, such as its ability to form stable complexes with transition metals and its ability to form hydrogen bonds. These properties make CMBT an ideal choice for a variety of research applications.

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, including the compound , have been synthesized and screened for their in vitro antioxidant properties . Some of these compounds have shown potent antioxidant activity, which can be beneficial in various medical and industrial applications .

Antimicrobial Activity

Thiazoles have been found to have antimicrobial properties . This makes them useful in the development of new antimicrobial drugs, potentially including derivatives of the compound you’re interested in .

Antiretroviral Activity

Thiazoles are also found in antiretroviral drugs like Ritonavir . This suggests potential applications of the compound in the treatment of retroviral infections .

Antifungal Activity

Thiazoles are found in antifungal drugs like Abafungin . This indicates that the compound could potentially be used in the development of new antifungal treatments .

Anticancer Activity

Thiazoles are found in anticancer drugs like Tiazofurin . This suggests that the compound could potentially be used in the development of new anticancer treatments .

Anti-Alzheimer Activity

Thiazoles have shown potential in the treatment of Alzheimer’s disease . This suggests that the compound could potentially be used in the development of new treatments for Alzheimer’s .

Antihypertensive Activity

Thiazoles have shown potential in the treatment of hypertension . This suggests that the compound could potentially be used in the development of new antihypertensive treatments .

Hepatoprotective Activity

Thiazoles have shown hepatoprotective activities . This suggests that the compound could potentially be used in the development of new treatments for liver diseases .

properties

IUPAC Name

2-[[4-(chloromethyl)-1,3-thiazol-2-yl]methyl]-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2S2/c13-6-8-7-16-11(14-8)5-12-15-9-3-1-2-4-10(9)17-12/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGZWCFDKZTZMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CC3=NC(=CS3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353186
Record name 2-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole

CAS RN

342405-25-8
Record name 2-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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